Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride
Description
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride is a bicyclic organic compound featuring a fused six- and five-membered saturated indole ring system. Its stereochemistry is defined by the (2S,3aS,7aS) configuration, critical for its interactions in synthetic and pharmacological contexts. The compound exists as a hydrochloride salt, enhancing its water solubility and stability for handling .
Properties
IUPAC Name |
methyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVPKXUASPJHGJ-YWUTZLAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCCC2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781676-62-8 | |
| Record name | methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Involving 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-Halo-L-Serine
One approach involves the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine in a nonionic polar solvent like DMF. The reaction mixture is then processed through concentration, acidification, and extraction to yield an intermediate compound. This intermediate undergoes cyclization in boiling hydrochloric acid, followed by hydrogenation using a Pd/C catalyst in glacial acetic acid. The final step involves filtering, concentrating, and recrystallizing to obtain the target compound.
Method Involving Chiral Auxiliaries
Another method employs chiral auxiliaries to induce diastereoselective intramolecular ring closure. This approach typically starts with a chiral amine and involves several steps, including the formation of a methanesulfonate ester, followed by base-induced cyclization to form the octahydroindole ring system. The chiral auxiliary is then removed through hydrogenolysis, and the resulting compound is subjected to acid hydrolysis to yield the desired carboxylic acid, which can be further converted to the methyl ester hydrochloride.
Comparison of Methods
| Method | Starting Materials | Key Steps | Yield and Purity |
|---|---|---|---|
| Method 1 | 1-(1-cyclohexen-1-yl)-pyrrolidine, 3-halo-L-serine | Cyclization, Hydrogenation | High yield, simple steps |
| Method 2 | Chiral amine, methanesulfonate ester formation | Cyclization, Hydrogenolysis, Acid Hydrolysis | Good yield, requires purification |
Research Findings and Challenges
The synthesis of methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride poses significant challenges due to its complex stereochemistry. Research has focused on optimizing reaction conditions and improving yields while maintaining high purity. The choice of solvent, catalyst, and reaction conditions plays a crucial role in achieving the desired stereochemistry and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Antiviral Research
One of the most promising applications of methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride is in the development of antiviral agents, particularly against HIV. Studies have shown that derivatives of indole-2-carboxylic acid exhibit significant inhibitory effects on the HIV integrase enzyme. The compound's ability to chelate metal ions and interact with viral DNA suggests potential as an integrase inhibitor, which is crucial for the integration of viral DNA into the host genome .
Key Findings :
- Compound derivatives have demonstrated IC50 values indicating effective inhibition of HIV integrase activity.
- Structural modifications to enhance binding interactions with the integrase enzyme have been explored.
Neuroscience Research
The compound's structural similarities to neurotransmitters position it as a candidate for studying neurological pathways. Indole derivatives are often investigated for their effects on serotonin receptors, which play a vital role in mood regulation and cognitive functions. Research into this area may lead to novel treatments for depression and anxiety disorders.
Pharmacological Studies
Pharmacological studies have indicated that this compound can modulate various biological pathways, potentially influencing metabolic processes and cellular signaling pathways. The compound's interactions with specific receptors could provide insights into new therapeutic targets.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₇NO₂·HCl
- Molecular Weight : 219.7 g/mol (base: 183.25 g/mol)
- CAS Numbers : 192436-84-3 (free base), 781676-62-8 (hydrochloride)
- Applications: Primarily used as a synthetic intermediate in pharmaceuticals, notably in the synthesis of ACE inhibitors like perindopril .
Comparison with Structural Analogs
Ethyl Ester Variant: Ethyl (2S,3aS,7aS)-Octahydro-1H-Indole-2-Carboxylate Hydrochloride
Benzyl Ester Variant: Benzyl (2S,3aR,7aS)-Octahydroindole-2-Carboxylate Hydrochloride
- CAS: Not explicitly listed; referenced in safety data sheets .
- Molecular Formula: C₁₆H₂₁NO₂·HCl
- Associated with trandolapril derivatives, indicating versatility in prodrug design .
Table 1: Structural Comparison of Ester Derivatives
| Compound | Ester Group | Molecular Weight (Base) | Key Application |
|---|---|---|---|
| Methyl ester (Target Compound) | Methyl | 183.25 | Perindopril intermediate |
| Ethyl ester (CAS 82864-25-3) | Ethyl | 197.27 | Synthetic intermediate |
| Benzyl ester | Benzyl | 259.35 | Trandolapril precursor |
Stereochemical and Isoindole Derivatives
Stereoisomers: (2R,3aR,7aR)-Octahydroindole-2-Carboxylates
Isoindole Derivative: (3aR,7aS)-Octahydro-1H-Isoindole Hydrochloride
Perindopril and Derivatives
Table 2: Pharmacological Relevance
| Compound | Bioactivity | Role in Drug Development |
|---|---|---|
| Target Methyl Ester | Intermediate (non-therapeutic) | Precursor for ACE inhibitors |
| Perindopril | ACE inhibition (IC₅₀ ~1.2 nM) | Hypertension/heart failure drug |
| Trandolaprilat Benzyl Ester | Prodrug (converted to active acid) | Antihypertensive agent |
Biological Activity
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential biological activity, particularly in the context of antiviral applications and enzyme inhibition. This article presents a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H18ClNO2 and features a bicyclic structure conducive to various biological interactions. The compound is characterized by its ability to chelate metal ions, which is crucial for its activity against certain enzymes.
The primary mechanism of action for this compound involves its interaction with viral integrases. Integrases are essential enzymes in the lifecycle of retroviruses such as HIV. The compound has been shown to inhibit the strand transfer activity of HIV-1 integrase, a critical step in the integration of viral DNA into the host genome.
Key Findings:
- Binding Interaction : The compound's indole core and carboxyl group facilitate chelation with Mg²⁺ ions at the active site of integrase, enhancing inhibitory effects .
- Inhibition Potency : Structural optimizations have led to derivatives with improved inhibitory activity, with IC₅₀ values as low as 0.13 μM for some optimized compounds .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the indole structure significantly impact biological activity. For instance:
- C3 Modifications : Adding long hydrophobic branches at the C3 position has been shown to improve binding affinity and inhibitory potency against integrase .
- C6 Substituents : The introduction of halogenated anilines at the C6 position enhances π-π stacking interactions with viral DNA, further increasing inhibitory effects .
Table 1: Summary of Biological Activity Data
| Compound | IC₅₀ (μM) | Comments |
|---|---|---|
| This compound | 32.37 | Initial parent compound activity |
| Optimized Derivative 20a | 0.13 | Significantly improved activity |
| Compound 17a | 3.11 | Enhanced by structural modifications |
Case Study 1: HIV Integrase Inhibition
In a study evaluating various indole derivatives as HIV integrase inhibitors, this compound was identified as a promising candidate due to its ability to effectively inhibit integrase strand transfer activity. The study found that derivatives with specific substitutions exhibited enhanced antiviral potency compared to the parent compound .
Case Study 2: Enzyme Interaction Studies
Further investigations into enzyme mechanisms revealed that this compound could stabilize conformations important for enzyme function. Its unique bicyclic structure allows it to influence protein-ligand interactions effectively .
Q & A
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
To resolve stereochemical ambiguity, use X-ray crystallography to determine absolute configuration or employ chiral ligand-exchange chromatography with copper(II) complexes to separate enantiomers. For octahydroindole derivatives, chiral chromatography methods have been validated using reversed-phase columns (e.g., C18) with mobile phases containing chiral selectors like β-cyclodextrin .
Q. What computational methods are suitable for predicting physicochemical properties?
Molecular dynamics simulations and density functional theory (DFT) can model properties such as topological polar surface area (49.3 Ų) and hydrogen-bonding capacity (3 donors, 3 acceptors). Software like Gaussian or Schrodinger Suite can calculate thermodynamic stability and solvation energy using parameters from crystallographic data .
Q. What are the critical storage conditions to maintain stability?
Store as a powder at -20°C for ≤3 years or in solvent (e.g., DMSO) at -80°C for ≤1 year . Avoid light exposure and moisture to prevent hydrolysis of the ester group. For short-term use, room temperature in a desiccator is acceptable if the compound is anhydrous .
Q. How is the compound synthesized from (2S)-indoline-2-carboxylic acid?
A two-step process involves:
- Catalytic hydrogenation of (2S)-indoline-2-carboxylic acid using 5% Pd-C under high-pressure H₂ (6.0 MPa) at 40°C for 10 hours to yield the octahydroindole core .
- Esterification with methyl chloride in the presence of a base (e.g., triethylamine) to form the methyl ester, followed by HCl salt precipitation .
Advanced Research Questions
Q. How can racemic mixtures be resolved during synthesis?
Use dynamic kinetic resolution with chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods (lipases or esterases) to selectively hydrolyze undesired enantiomers. Patent EP1323729 describes enzymatic resolution using immobilized subtilisin .
Q. What strategies optimize catalytic hydrogenation for higher yields?
Key parameters include:
Q. How are impurities profiled in final batches?
Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect byproducts like benzyl ester derivatives or tert-butylamine salts . For chiral purity, pair with a chiral column (e.g., Chiralpak AD-H) .
Q. What analytical techniques validate stereochemical integrity during scale-up?
Q. How does hygroscopicity impact formulation studies?
The compound’s hygroscopicity (due to HCl salt) requires lyophilization for dry formulations. For in vivo studies, prepare stock solutions in DMSO and dilute with PEG300/Tween 80 to ensure solubility and stability in aqueous buffers .
Methodological Considerations
Q. What precautions are essential during handling?
Q. How are intermediates characterized during multi-step synthesis?
Q. What are the challenges in scaling up enantioselective synthesis?
- Catalyst cost : Heterogeneous catalysts (e.g., Pd-C) are preferred over enzymes for large-scale processes.
- Racemization risk : Control reaction pH (<7) and temperature (<50°C) during esterification to prevent epimerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
